![molecular formula C8H12N2O3 B066168 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone CAS No. 176042-68-5](/img/structure/B66168.png)
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NME and is a yellow crystalline solid with a molecular weight of 192.18 g/mol.
Mécanisme D'action
The mechanism of action of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is not fully understood. However, studies have shown that it acts by inhibiting certain enzymes and pathways involved in the progression of diseases such as cancer and neurodegenerative disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the production of reactive oxygen species, which are involved in the progression of various diseases. NME has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone in lab experiments include its low toxicity and high stability. However, its low solubility in water may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone. Some of these include:
1. Further studies on the mechanism of action of NME to better understand its potential applications in various fields of science.
2. Investigation of the potential use of NME in the treatment of other diseases such as diabetes and cardiovascular diseases.
3. Development of new synthesis methods for NME to improve its yield and purity.
4. Studies on the pharmacokinetics and pharmacodynamics of NME to determine its efficacy and safety in humans.
5. Investigation of the potential use of NME as a drug delivery system for other compounds.
Conclusion
In conclusion, 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is a chemical compound with significant potential applications in various fields of science. Its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its potential use in the treatment of cancer and neurodegenerative disorders, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone involves the reaction between 2-methyl-3-nitro-2-butene and acetylacetone in the presence of a catalyst such as sodium ethoxide. The reaction yields NME as a yellow crystalline solid with a yield of 70-80%.
Applications De Recherche Scientifique
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone has been extensively studied for its potential applications in various fields of science. It has been found to have significant antimicrobial, antioxidant, and anti-inflammatory properties. NME has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
176042-68-5 |
|---|---|
Nom du produit |
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C8H12N2O3/c1-7(11)9-5-3-2-4-8(9)6-10(12)13/h4H,2-3,5-6H2,1H3 |
Clé InChI |
HMLVBYKSYBLAGL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCC=C1C[N+](=O)[O-] |
SMILES canonique |
CC(=O)N1CCCC=C1C[N+](=O)[O-] |
Synonymes |
Pyridine, 1-acetyl-1,2,3,4-tetrahydro-6-(nitromethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



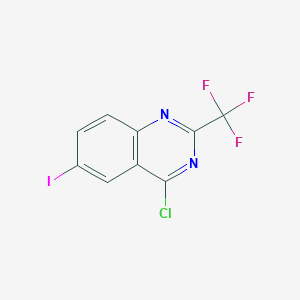
![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)
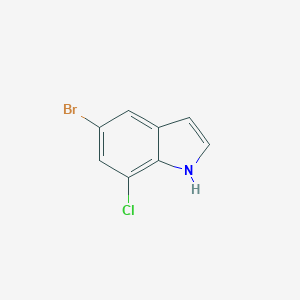
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
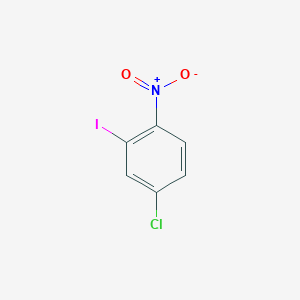
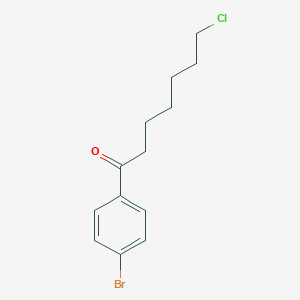
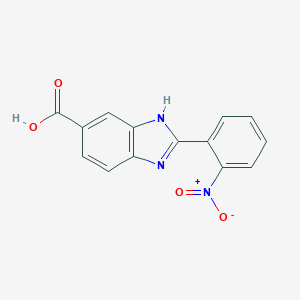
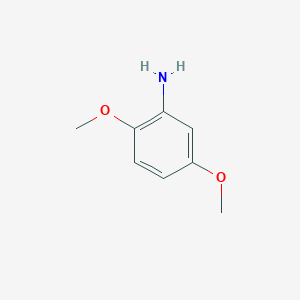
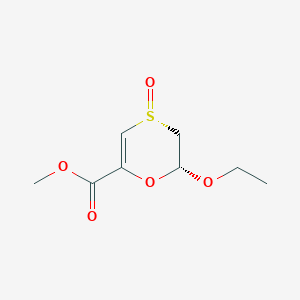
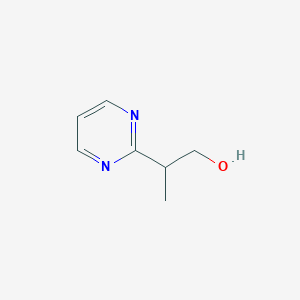
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)